molecular formula C15H17ClN2O2 B2867925 2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide CAS No. 2411221-02-6

2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide

Cat. No. B2867925
CAS RN: 2411221-02-6
M. Wt: 292.76
InChI Key: RCYRJUCCCJUIHO-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CPOP and is a member of the oxazole family of compounds. CPOP is a synthetic compound that has been developed for use in laboratory experiments due to its unique properties and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of CPOP is not yet fully understood, but studies have suggested that it may act as a selective inhibitor of the dopamine transporter. This could lead to increased levels of dopamine in the brain, which could have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects
Studies have shown that CPOP has a number of biochemical and physiological effects. In addition to its potential as a selective inhibitor of the dopamine transporter, CPOP has also been shown to inhibit the growth of certain cancer cell lines. Additionally, CPOP has been shown to have anti-inflammatory effects, which could have implications for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using CPOP in laboratory experiments is that it is a synthetic compound, which means that it can be easily produced in a laboratory setting. Additionally, CPOP has been extensively studied for its potential applications in scientific research, which means that there is a significant body of literature available on this compound. However, one limitation of using CPOP in laboratory experiments is that its mechanism of action is not yet fully understood, which could make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are a number of future directions that could be explored in the study of CPOP. One area of research that could be explored is the potential use of CPOP in the treatment of various neurological disorders. Additionally, further studies could be conducted to better understand the mechanism of action of CPOP, which could lead to the development of more effective treatments for a range of disorders. Finally, studies could be conducted to explore the potential use of CPOP in the field of oncology, particularly in the development of new cancer treatments.

Synthesis Methods

The synthesis of CPOP involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 2-chloroacetyl chloride with N-methylpropan-2-amine to form 2-chloro-N-methyl-N-propan-2-ylacetamide. This intermediate compound is then reacted with 3-(3-phenyl-1,2-oxazol-5-yl)propylamine to form the final product, 2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide.

Scientific Research Applications

CPOP has been extensively studied for its potential applications in scientific research. One area of research where CPOP has shown promise is in the field of neuropharmacology. Studies have shown that CPOP has the potential to act as a selective inhibitor of the dopamine transporter, which could have implications for the treatment of various neurological disorders. Additionally, CPOP has been studied for its potential applications in the field of oncology, as it has been shown to inhibit the growth of certain cancer cell lines.

properties

IUPAC Name

2-chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-18(15(19)11-16)9-5-8-13-10-14(17-20-13)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYRJUCCCJUIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC1=CC(=NO1)C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide

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